Guanylurea

概要

説明

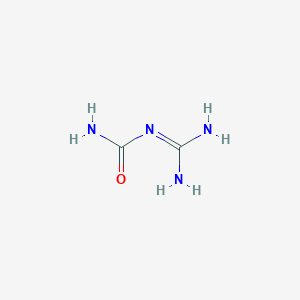

Guanylurea, also known as carbamoylguanidine, is an organic compound with the molecular formula C2H6N4O. It is a derivative of guanidine and urea, and it is known for its applications in various fields, including chemistry, biology, and materials science. This compound is a white crystalline solid that is soluble in water and has interesting properties due to its ability to form hydrogen bonds.

準備方法

Synthetic Routes and Reaction Conditions

Guanylurea can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water and phosphoric acid. The process involves stirring and mixing dicyandiamide with purified water, slowly heating until the dicyandiamide is completely dissolved, and then adding phosphoric acid dropwise. The mixture is then kept at a specific temperature for a period of time, followed by cooling, crystallization, centrifugation, and drying .

Another method involves the nitration reaction of ammonium sulfamate salt with an acid mixture (sulfuric acid and nitric acid) and this compound salts in water. The optimal conditions for this synthesis include a reaction temperature of -40°C, a nitration reaction time of 45 minutes, and specific molar ratios of the components .

Industrial Production Methods

Industrial production of this compound often involves the use of dicyandiamide and phosphoric acid as the main raw materials. The process is designed to be simple, with mild reaction conditions, high yield, and high product purity. The method is also environmentally friendly, as the centrifugal mother liquor in production is recycled .

化学反応の分析

Types of Reactions

Guanylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, sulfuric acid, and ammonium sulfamate. The reactions often require specific conditions, such as low temperatures and controlled reaction times, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-guanylurea dinitramide (GUDN), which is an energetic material with high thermal stability and low sensitivity . Other products include various derivatives of this compound that have applications in different fields.

科学的研究の応用

Chemical Properties and Structure

Guanylurea (CHNO) is characterized by a unique structure that combines a urea molecule with additional amine groups. This configuration allows it to participate in significant hydrogen bonding interactions, which are crucial for various chemical and biological processes .

Agricultural Applications

Fertilizer Use

this compound serves as a nitrogen source in fertilizers, similar to urea. Its slow-release properties can enhance plant growth by providing a sustained supply of nitrogen .

Case Study: Fertilizer Efficacy

A study demonstrated that this compound-based fertilizers improved crop yield compared to traditional urea fertilizers. The slow nitrogen release minimized leaching and enhanced soil health.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable compounds makes it valuable in drug development.

Table 1: Synthetic Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Component in pesticide formulations |

| Material Science | Additive in polymer production |

Environmental Applications

This compound is recognized as a transformation product of the antidiabetic drug metformin, raising concerns about its environmental impact. Studies have shown that this compound can affect aquatic life, particularly fish species like Oryzias latipes and Salmo trutta.

Case Study: Ecotoxicological Impact

Research indicated that exposure to this compound at concentrations of 1–100 ng/L resulted in significantly reduced growth rates in early life stages of Oryzias latipes. Although mortality rates were unaffected, hormonal disruptions were noted, suggesting potential ecological risks .

Biodegradation Studies

Recent studies have highlighted the metabolic pathways involving this compound in microbial degradation processes. For instance, Pseudomonas mendocina was found to utilize this compound as its sole nitrogen source, effectively converting it into ammonia and other metabolites through a series of enzymatic reactions .

Table 2: Biodegradation Pathway of this compound

| Step | Enzyme Involved | Product Produced |

|---|---|---|

| This compound Hydrolysis | This compound hydrolase | Guanidine and Ammonia |

| Guanidine Conversion | Carboxyguanidine pathway | Ammonia and Carbon Dioxide |

作用機序

The mechanism of action of guanylurea and its derivatives involves their ability to interact with specific molecular targets and pathways. For example, this compound derivatives that act as antidiarrheal agents target peripheral alpha-2 adrenoceptors to exert their antisecretory and antidiarrheal effects . The presence of amino groups in this compound allows it to participate in hydrogen bonding interactions, which are crucial in determining the structure and properties of molecular assemblies .

類似化合物との比較

Guanylurea is similar to other compounds such as guanidine, urea, and dicyandiamide. it is unique in its ability to form stable hydrogen bonds and its wide range of applications in different fields. Similar compounds include:

Guanidine: Known for its strong basicity and use in organic synthesis.

Urea: Widely used in fertilizers and as a raw material in the chemical industry.

Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins

This compound stands out due to its specific properties and applications, particularly in the field of crystal engineering and the synthesis of energetic materials.

生物活性

Guanylurea is a significant transformation product of the widely used antidiabetic drug metformin. As metformin is extensively prescribed for type 2 diabetes, understanding the biological activity of its metabolites, particularly this compound, is crucial due to its implications for environmental health and aquatic life. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects on various organisms and potential environmental impacts.

Overview of this compound

This compound, chemically known as N,N'-dimethylurea, is produced during the metabolic degradation of metformin. It has been identified as a contaminant in wastewater and surface water, raising concerns about its ecological effects. The compound is primarily studied for its toxicity to aquatic organisms, as well as its biochemical interactions in different biological systems.

Aquatic Organisms

Research has shown that this compound exhibits varying degrees of toxicity across different aquatic species. Notably, studies have reported the following findings:

- Brown Trout (Salmo trutta) : In a controlled study, juvenile brown trout were exposed to this compound at concentrations of 10, 100, and 1,000 µg/L. The results indicated no significant adverse effects on growth metrics such as length and weight, nor on physiological parameters like heart rate and tissue integrity after 29 days of exposure . However, further investigations are recommended to assess long-term impacts and sublethal effects.

- Medaka Fish (Oryzias latipes) : A study involving medaka larvae exposed to this compound concentrations ranging from 1 to 100 µg/L for 28 days revealed reduced growth across all tested concentrations. Interestingly, while mortality rates were unaffected, there was an observed increase in estradiol production in males exposed to higher concentrations .

- Daphnia magna : This crustacean displayed low sensitivity to this compound with an EC50 value of 40 mg/L, indicating that higher concentrations are required to elicit significant immobilization responses .

Comparative Toxicity with Metformin

A comparative analysis indicates that this compound may be more toxic than its precursor metformin. For instance, one study highlighted that the mixture toxicity of metformin and this compound primarily exhibited antagonistic effects; however, this compound alone demonstrated elevated toxicity levels compared to metformin .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, some studies suggest that it may interfere with endocrine functions and metabolic processes in aquatic organisms:

- Cardiac Development : Exposure to this compound has been linked to bradycardia (slowed heart rate) in early developmental stages of fish larvae without altering oxygen consumption or ATP levels . This suggests potential disruptions in cardiac function during critical growth phases.

- Growth Inhibition : The compound appears to inhibit growth in certain species without causing mortality, indicating that it may affect developmental pathways rather than outright survival.

Environmental Implications

Given its presence as a pharmaceutical contaminant in aquatic environments, the ecological risks posed by this compound warrant attention. Its potential endocrine-disrupting properties raise concerns about long-term impacts on fish populations and broader aquatic ecosystems.

Data Summary

Case Studies

Several case studies have been conducted to assess the impact of this compound on aquatic life:

- Ussery et al. (2019) : This study examined the effects of this compound on early life stages of medaka fish and found significant reductions in growth metrics at environmentally relevant concentrations without affecting survival rates .

- Jacob et al. (2019) : Focused on juvenile brown trout exposed to varying concentrations of this compound for three weeks. Results indicated no significant alterations in physiological endpoints despite prolonged exposure .

- Tassoulas et al. (2024) : Investigated microbial degradation pathways for metformin and its transformation products including this compound, highlighting the importance of microbial communities in mitigating pharmaceutical contaminants .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing guanylurea in laboratory settings, and how can purity be validated?

- Methodology : this compound is typically synthesized via urea derivatives or controlled hydrolysis of nitroguanidine. Purification involves recrystallization or chromatography (e.g., HPLC). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis to ensure stoichiometric ratios .

Q. How can researchers detect and quantify this compound in environmental samples (e.g., water, soil)?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace-level detection due to high sensitivity and specificity. Sample preparation includes solid-phase extraction (SPE) to isolate this compound from matrices. Calibration curves using deuterated internal standards improve accuracy .

Q. What experimental controls are critical when studying this compound’s environmental persistence?

- Methodology : Include abiotic controls (e.g., sterile soil/water) to distinguish microbial degradation from chemical hydrolysis. Monitor pH, temperature, and light exposure, as this compound’s stability varies under these conditions. Use isotopically labeled this compound to track degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s toxicity to aquatic organisms be resolved?

- Methodology : Conduct dose-response studies across multiple species (e.g., Daphnia magna, algae) under standardized OECD guidelines. Use metabolomics to identify species-specific metabolic disruptions. Perform meta-analyses of existing datasets to identify confounding variables (e.g., pH, dissolved organic carbon) .

Q. What advanced techniques elucidate this compound’s interaction with soil organic matter (SOM)?

- Methodology : Employ Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) to characterize this compound-SOM complexes. Isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular dynamics simulations model sorption mechanisms at atomic resolution .

Q. How should researchers design experiments to investigate this compound’s role in nitrogen cycling under anaerobic conditions?

- Methodology : Use stable isotope probing (SIP) with -labeled this compound to trace nitrogen transformation pathways. Pair with metagenomic sequencing of microbial communities to identify functional genes (e.g., urease, nitrification genes). Monitor redox potential and gas emissions (NO, NH) .

Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites (e.g., biuret, cyanuric acid)?

- Methodology : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to resolve polar compounds. High-resolution MS (HRMS) with fragmentation patterns (e.g., MS/MS) differentiates isomers. Validate with reference standards and spike-recovery experiments .

Q. How can researchers address discrepancies in this compound’s reported degradation half-lives across studies?

- Methodology : Conduct systematic reviews to assess experimental variables (e.g., UV exposure, microbial consortia diversity). Use machine learning models to predict degradation kinetics under untested conditions. Open-data repositories should be leveraged for cross-study comparisons .

Q. Guidelines for Methodological Rigor

- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument settings) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts in data interpretation and avoid selective citation. Use platforms like Zenodo to share raw datasets and analytical workflows .

- Interdisciplinary Collaboration : Integrate chemical, microbiological, and computational approaches to address this compound’s multifaceted behavior in environmental systems .

特性

IUPAC Name |

diaminomethylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRWMERUQXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043811 | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-83-3 | |

| Record name | Guanylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。